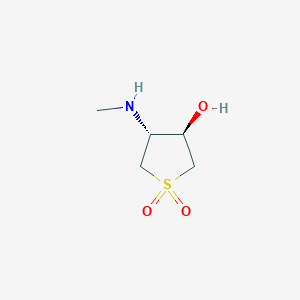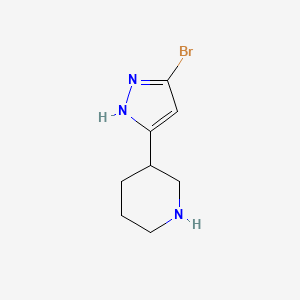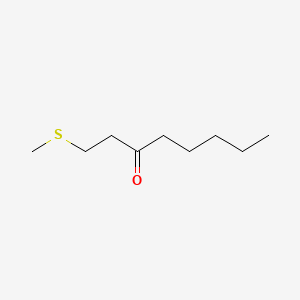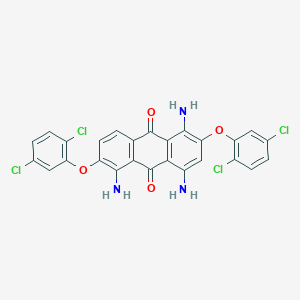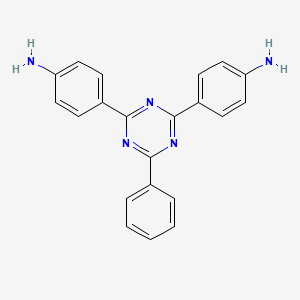
2,4-Di(4-aminophenyl)-6-phenyl-s-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline is a chemical compound with the molecular formula C21H17N5. It is a derivative of triazine, a heterocyclic compound, and is characterized by the presence of two aniline groups attached to a phenyl-substituted triazine core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline typically involves the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with aniline under specific conditions. One common method includes the use of organic solvents such as 1,4-dioxane or 1,2-dichloroethane, with the reaction being catalyzed by sodium carbonate or other suitable bases . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Analyse Chemischer Reaktionen
4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline can be compared with other similar compounds, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound shares a similar triazine core but lacks the additional aniline groups.
Benzoguanamine: Another triazine derivative with different substituents, used in the production of melamine resins.
2-Phenyl-4,6-diamino-1,3,5-triazine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
These comparisons highlight the unique structural features and applications of 4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
31207-01-9 |
|---|---|
Molekularformel |
C21H17N5 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
4-[4-(4-aminophenyl)-6-phenyl-1,3,5-triazin-2-yl]aniline |
InChI |
InChI=1S/C21H17N5/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13H,22-23H2 |
InChI-Schlüssel |
HCGJVSGMPAFRAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




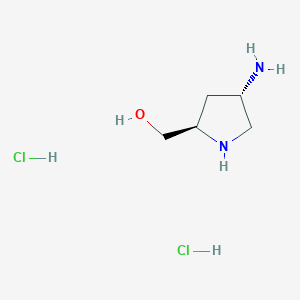
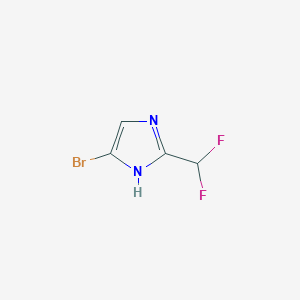


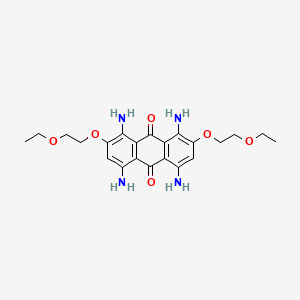
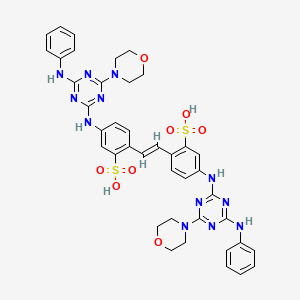
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
